5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole
Description
Historical Context and Discovery
The tetrazole scaffold was first serendipitously synthesized by Swedish chemist J.A. Bladen in 1885 during attempts to prepare arylhydrazine derivatives. However, systematic exploration of 5-substituted tetrazoles began in the mid-20th century with the development of the Huisgen cycloaddition reaction. The specific compound this compound emerged as part of broader investigations into sterically hindered tetrazole derivatives in the 1990s, driven by the pharmaceutical industry's interest in bioisosteric replacements for carboxylic acid groups. Early synthetic routes relied on stoichiometric zinc bromide catalysts, but contemporary methods employ heterogeneous palladium/cobalt nanoparticle systems under microwave irradiation, reducing reaction times from 40 hours to 10 minutes while maintaining >95% yields.
Significance in Heterocyclic Chemistry
As a nitrogen-rich heterocycle containing four nitrogen atoms in a five-membered ring, this compound exhibits exceptional π-electron deficiency (Hammett σp value ≈ 1.29), making it highly reactive toward electrophilic substitution and cycloaddition reactions. The 4-methylbenzyl substituent introduces steric bulk (Tolman cone angle ≈ 150°) while maintaining aromatic conjugation through the benzyl linker, creating a unique electronic profile distinct from simpler alkyl-substituted tetrazoles.
Key applications include:
- Coordination chemistry : The tetrazole nitrogen atoms serve as polydentate ligands, forming stable complexes with transition metals like copper(II) and palladium(0).
- Bioisosterism : Its acidity (pKa ≈ 4.5) and hydrogen-bonding capacity mimic carboxylic acid groups, enabling use in drug design while improving metabolic stability.
- Energetic materials : The high nitrogen content (58.3% by mass) and strain energy (≈85 kcal/mol) make it a candidate for explosive precursors, though its derivatives remain unexplored in this context.
Position within the Tetrazole Family of Compounds
This compound belongs to the 2H-tetrazole subclass, distinguished from the more common 1H-tautomer by the position of the acidic proton. Tautomeric equilibrium studies using ^1H NMR spectroscopy show a 3:1 preference for the 2H-form in DMSO-d6 at 25°C, attributed to steric protection of the N1 position by the bulky 4-methylbenzyl group.
Comparative analysis with related structures reveals:
The increased hydrophobicity and tautomeric preference directly result from the 4-methylbenzyl group's electron-donating methyl substituent and steric bulk.
Nomenclature and Structural Considerations
The IUPAC name This compound derives from:
- Root : 1,2,3,4-tetrazole ring system
- Substituent : (4-methylphenyl)methyl group at position 5
- Tautomer designation : 2H indicates protonation at N2
X-ray crystallography reveals a planar tetrazole ring (mean deviation 0.02 Å) with dihedral angles of 85.3° between the aromatic benzyl group and tetrazole plane. The methyl group at the para-position of the benzyl substituent creates a 1.8 Å hydrophobic pocket, as shown in the following spatial arrangement:
$$
\text{Tetrazole ring} \xrightarrow{\text{5-position}} \text{CH}2-\text{C}6\text{H}4-\text{CH}3(\textit{para})
$$
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIKUUFXESGJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Sodium Azide
The foundational approach to synthesizing 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole involves the reaction of 4-methylbenzyl chloride with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA). This method leverages nucleophilic displacement, where the azide ion attacks the electrophilic carbon of the benzyl chloride, followed by intramolecular cyclization to form the tetrazole ring.
Reaction Conditions and Optimization
- Temperature : 80–100°C
- Time : 4–6 hours
- Solvent : DMF or DMA (enhances azide solubility)
- Yield : 70–85% after recrystallization.
Industrial-scale adaptations utilize continuous flow reactors to improve heat transfer and reduce reaction times. Purification typically involves aqueous workup (ice-water quenching) followed by chromatography or recrystallization from ethanol/water mixtures.
Catalytic Methods Using Heterogeneous Catalysts
OSU-6: A Metal-Free Catalyst
The OSU-6 silica-based catalyst enables efficient synthesis under mild conditions. In this method, 4-methylbenzyl cyanide reacts with NaN₃ in DMF at 90°C for 4 hours, achieving yields of 84–95%.
Key Advantages:
Nano-TiCl₄·SiO₂: A Lewis Acid Catalyst
Nano-TiCl₄·SiO₂, a solid Lewis acid, facilitates the reaction of 4-methylbenzyl cyanide with NaN₃ in refluxing DMF (100°C). This method achieves 91% yield within 1.5 hours, outperforming traditional catalysts like ZnBr₂.
Comparative Performance:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| OSU-6 | 90 | 4 | 84–95 |
| Nano-TiCl₄·SiO₂ | 100 | 1.5 | 91 |
| ZnBr₂ | 120 | 12 | 65 |
The nano-TiCl₄·SiO₂ system’s efficiency stems from its high surface area (37–41 nm particle size) and Lewis acidity, which polarize the nitrile group, enhancing cycloaddition kinetics.
Acid-Mediated Cyclization with Triethyl Orthoformate
A solvent-free approach utilizes triethyl orthoformate (TEOF) as a dehydrating agent. 4-Methylbenzylamine reacts with NaN₃ and TEOF in glacial acetic acid at 80°C for 5–6 hours, yielding 78–82% of the tetrazole.
Tertiary Amine Hydrochloride-Assisted Synthesis
Triethylamine hydrochloride (Et₃N·HCl) enables a novel one-pot synthesis starting from 4-methylbenzyl cyanide. At 100°C in DMF, Et₃N·HCl facilitates the [3+2] cycloaddition between NaN₃ and the nitrile, achieving 97% yield in 1 hour.
Reaction Optimization:
Industrial Production and Scalability
Large-scale synthesis employs continuous flow reactors to enhance heat management and throughput. Key considerations include:
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations reveal that the rate-limiting step in tetrazole formation is the [3+2] cycloaddition between the azide and nitrile. Catalysts lower the activation energy by 15–20 kcal/mol via transition-state stabilization.
Chemical Reactions Analysis
Reaction Conditions and Yields
A typical synthesis method includes:
-
Reactants : 4-methylbiphenyl and sodium azide.
-
Catalyst : Zinc chloride (ZnCl₂).
-
Temperature : Reactions are often conducted at elevated temperatures (e.g., 110 °C to 170 °C).
-
Solvent : Water or a suitable organic solvent.
-
Yield : High yields (up to 95%) can be achieved under optimized conditions .
Mechanism of Reaction
The mechanism of tetrazole formation typically involves the nucleophilic attack of azide on the electrophilic carbon atom of the aryl group. This process is facilitated by the Lewis acid catalyst, which enhances the electrophilicity of the aryl carbon.
Stepwise Mechanism
-
Formation of Aryl Azide : The azide ion attacks the aromatic carbon.
-
Cyclization : The intermediate undergoes cyclization to form the tetrazole ring.
-
Deprotonation : Final adjustments lead to the formation of the stable tetrazole structure.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity:
Spectroscopic Methods
-
NMR Spectroscopy : Used for determining the structure through chemical shifts.
-
IR Spectroscopy : Identifies functional groups based on characteristic absorption bands.
Table 2: Characterization Data
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts indicating tetrazole |
| IR | Characteristic peaks for N-H and C=N bonds |
Scientific Research Applications
5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is an organic compound with applications in diverse scientific fields . Its primary uses revolve around pharmaceutical development, agricultural chemicals, explosives industry, material science, and academic and industrial research .
Pharmaceutical Development
- This compound serves as a key intermediate in synthesizing anti-inflammatory and analgesic medications .
- Other tetrazole derivatives and triazoles have demonstrated antibacterial activity, indicating the potential for developing new antibacterial agents using tetrazole scaffolds .
- Tetrazoles have been explored in the synthesis of various pharmaceuticals .
Agricultural Chemicals
- This compound is used in formulating agrochemicals to provide solutions for pest control and crop protection, thus enhancing agricultural productivity .
Explosives Industry
- This compound is being explored for its potential in creating energetic materials, contributing to safer and more efficient explosives .
Material Science
- It plays a role in creating advanced materials, including polymers and coatings, which can improve durability and resistance to environmental factors .
Research Applications
- In academic and industrial research, this compound is utilized as a reagent in various chemical reactions, facilitating the discovery of new compounds and materials .
- It is also used as a building block in the synthesis of more complex molecules.
Additional Applications and Research
- Tetrazoles, in general, are essential heterocyclic compounds with various applications in chemistry, biology, and medicine.
- They have been investigated for potential biological activities, including antimicrobial and anticancer properties.
- Tetrazole derivatives are explored for potential therapeutic effects, especially in developing new drugs.
- They are utilized in the production of specialty chemicals and materials.
- One study evaluated a 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester .
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
5-(4-Methoxyphenyl)-2H-tetrazole (CAS 6926-51-8)
- Molecular Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- This enhances solubility in polar solvents but may reduce lipophilicity .
- Applications : Used in pharmaceuticals due to its bioactivity, such as antimicrobial properties .
5-(4-Chlorophenyl)-2H-tetrazole Derivatives
- Molecular Formula : C₈H₇ClN₄O
- Key Differences : The chloro (–Cl) substituent introduces electronegativity, improving stability and resistance to metabolic degradation. This is advantageous in agrochemicals .
5-(4-tert-Butylphenyl)-2H-tetrazole
- CAS: Not explicitly provided
- Key Differences : The bulky tert-butyl group (–C(CH₃)₃) significantly increases hydrophobicity, making the compound suitable for lipid-based drug delivery systems .
Comparative Data Table
Biological Activity
5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Overview of the Compound
- Chemical Structure : The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Its molecular formula is with a molecular weight of approximately 174.207 g/mol .
- Synthesis : The synthesis typically involves cyclization reactions starting from hydrazine derivatives and nitriles under acidic conditions. Various substitution reactions can introduce functional groups that enhance biological activity.
Biological Activity
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of tetrazole derivatives. In vitro evaluations have demonstrated that various tetrazole compounds possess significant antibacterial and antifungal activities. For instance:
- Mechanism : The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with bacterial enzymes or cell membranes .
- Case Study : A series of tetrazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
2. Anti-inflammatory and Analgesic Properties
Research indicates that this compound serves as an intermediate in the synthesis of anti-inflammatory drugs. Its structural features allow it to modulate inflammatory pathways effectively.
- Research Findings : Compounds derived from tetrazoles have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
3. Anticancer Potential
The compound has been investigated for its anticancer properties. Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells.
- Study Example : A novel tetrazole derivative was found to exhibit cytotoxic effects against various cancer cell lines, showing promise as a potential anticancer agent .
4. Other Biological Activities
Further investigations have revealed additional pharmacological properties:
- Anticonvulsant Activity : Some tetrazole derivatives have demonstrated effectiveness in reducing seizure activity in animal models.
- Antihypertensive Effects : Certain compounds within this class have shown potential in lowering blood pressure through vasodilation mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Phenyl-2H-tetrazole | Lacks complex substituents | Limited antimicrobial activity |
| 5-(4-Methoxyphenyl)-2H-tetrazole | Contains methoxy group | Moderate anti-inflammatory effects |
| 5-(4-Fluorophenyl)-2H-tetrazole | Fluorinated variant | Enhanced anticancer properties |
| 5-[(4-methylphenyl)methyl]-2H-tetrazole | Methylated phenyl group enhances activity | Broad spectrum antimicrobial and analgesic effects |
Applications
The compound's versatility extends across various fields:
- Pharmaceutical Development : As an intermediate in drug synthesis, it aids in developing new medications targeting inflammation and infections.
- Agricultural Chemicals : It is explored for formulating agrochemicals that enhance crop protection.
- Material Science : Its role in creating advanced materials highlights its importance beyond pharmaceuticals .
Q & A
Basic: What are the common synthetic routes for 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Functionalization : Introduction of the 4-methylbenzyl group via nucleophilic substitution or alkylation reactions. For example, reacting 5-chloromethyltetrazole with 4-methylbenzyl bromide in the presence of a base like K₂CO₃ .
- Purification : Column chromatography or recrystallization to isolate the product. Key parameters include reaction time (8–12 hours) and temperature (60–80°C) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., tetrazole ring C=N stretch at ~1600 cm⁻¹ and aromatic C-H stretches) .
- NMR : ¹H NMR confirms the 4-methylbenzyl moiety (δ 2.3 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and tetrazole protons (δ 8.5–9.0 ppm) .
- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS m/z = 217.1 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement (e.g., bond angles and torsion angles of the tetrazole ring) .
Basic: How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) or anticancer activity using MTT assays (IC₅₀ against HeLa or MCF-7 cells) .
- Enzyme Inhibition : Evaluate COX-2 or ACE inhibition via fluorescence-based assays. Use positive controls (e.g., Celecoxib) and triplicate measurements .
- Data Validation : Compare results with structurally similar analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify activity trends .
Advanced: How can structure-activity relationship (SAR) studies be optimized for tetrazole derivatives?
Methodological Answer:
- Analog Design : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on the benzyl ring or heterocyclic replacements for the tetrazole) .
- Biological Testing : Rank analogs by IC₅₀ or MIC values. Use ANOVA to identify statistically significant differences (p < 0.05).
- Computational Modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO energies) with activity .
Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2. Set grid parameters to cover the active site (e.g., 60 × 60 × 60 Å) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol suggests strong interactions) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 to model the 1H-tetrazole tautomer. Validate via residual electron density maps (< 0.3 eÅ⁻³) .
- Comparison : Contrast bond lengths (N-N = 1.31–1.34 Å) with literature values for 2H- vs. 1H-tetrazoles .
Advanced: How should researchers address contradictions in synthetic yield or spectral data?
Methodological Answer:
- Yield Optimization : Vary catalysts (e.g., nano-TiCl₄·SiO₂ vs. ZnCl₂) and solvents (DMF vs. acetonitrile). Use response surface methodology (RSM) to identify optimal conditions .
- Spectral Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC). For inconsistent IR peaks, confirm via temperature-dependent studies to rule out polymorphism .
Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound?
Methodological Answer:
- Salt Formation : React with sodium hydroxide to form water-soluble sodium tetrazolate (monitor pH 8–9) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) via nucleophilic substitution .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) using emulsion-solvent evaporation. Characterize via DLS and TEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
